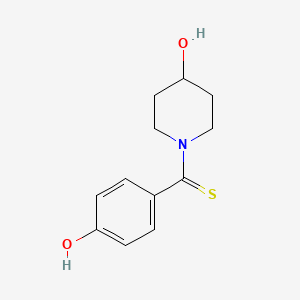

(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione

Beschreibung

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,11,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQNUPUBUDGMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=S)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxypiperidine in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the methanethione linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The methanethione moiety can be reduced to a methylene group.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield 4-hydroxybenzaldehyde derivatives, while reduction of the methanethione moiety can produce (4-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methane.

Wissenschaftliche Forschungsanwendungen

(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione with structurally and functionally related methanethione derivatives:

Table 1: Structural and Functional Comparison of Methanethione Derivatives

<sup>†</sup>XLogP estimated using fragment-based methods.

<sup>‡</sup>Calculated based on substituent contributions.

*Estimated for target compound (C12H14N2O2S).

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility: The target compound’s hydroxyl groups reduce its lipophilicity (predicted XLogP ~1.5) compared to analogs like (4-Dimethylaminophenyl)(piperidin-1-yl)methanethione (XLogP 2.9) . This enhances aqueous solubility but may limit blood-brain barrier penetration. The methoxy group in (4-Ethyl-1-piperazinyl)(4-methoxyphenyl)methanethione increases lipophilicity (XLogP ~3.2), favoring membrane permeability but reducing solubility .

Biological Activity :

- The indole-containing analog () demonstrates K-Ras inhibitory activity, suggesting that the thiocarbonyl group and heterocyclic substituents are critical for protein binding. The target compound’s hydroxyl groups may shift its activity toward enzymes like AChE/BuChE, where polar interactions dominate .

- Cytotoxic β-carboline derivatives () highlight the importance of the thione group in anticancer activity. However, the target compound’s hydroxylated structure may reduce cytotoxicity compared to more lipophilic analogs .

Structural Flexibility and Target Specificity: Piperazine vs. piperidine rings ( vs. 6) alter conformational flexibility and hydrogen-bonding capacity. The target compound’s 4-hydroxypiperidine moiety may enhance interactions with polar enzyme active sites compared to piperazine derivatives.

Pharmacological Implications: Methanethione derivatives with dimethylamino or methoxy groups () are more likely to exhibit central nervous system (CNS) activity due to increased lipophilicity, whereas the target compound’s polarity may confine it to peripheral targets .

Biologische Aktivität

(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- CAS Number : 1708314-32-2

This compound features a hydroxyphenyl group and a hydroxypiperidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit the enzyme tyrosinase (TYR), which is crucial in melanin biosynthesis. The inhibition mechanism often involves competitive binding to the active site of the enzyme, thereby preventing substrate access. For instance, derivatives of 4-hydroxyphenylpiperazine have demonstrated IC values indicating effective inhibition of TYR, suggesting that this compound may exhibit similar properties .

Antioxidant Activity

A series of studies have reported that compounds bearing the 4-hydroxyphenyl group possess significant antioxidant properties. This activity is essential in mitigating oxidative stress-related diseases, making it a potential therapeutic agent in conditions such as cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against specific targets. For example, a study focused on the inhibition of TYR found that certain derivatives exhibited low micromolar concentrations necessary for effective inhibition, highlighting the potential for developing new therapeutic agents targeting hyperpigmentation disorders .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits tyrosinase with IC < 5 μM | |

| Antioxidant | Significant antioxidant activity | |

| Antimicrobial | Effective against bacterial strains |

Pharmacological Applications

The diverse biological activities suggest that this compound could be explored for various pharmacological applications:

- Skin Disorders : Due to its tyrosinase inhibitory effects, it may be used in treatments for conditions like melasma or age spots.

- Antioxidant Therapies : Its antioxidant properties could be harnessed in formulations aimed at reducing oxidative stress.

- Antimicrobial Agents : Further exploration could lead to the development of new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a 4-hydroxyphenyl precursor with a 4-hydroxypiperidine derivative via a thiocarbonyl bridge. Key steps include:

-

Thiocarbonyl introduction : Use Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl intermediates to thiocarbonyl derivatives .

-

Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are systematically adjusted. For example, polar aprotic solvents like DMF improve yield, while temperatures between 60–80°C minimize side reactions .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity (>95% by HPLC) .

Reaction Parameter Optimal Condition Impact on Yield Solvent DMF Increases by ~30% Temperature 70°C Reduces byproducts Catalyst Pd(OAc)₂ Accelerates coupling

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- Thiocarbonyl (C=S) : δ ~200 ppm in ¹³C NMR .

- Hydroxyl protons : Broad singlet at δ 4.8–5.2 ppm (¹H NMR) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 293) .

- FT-IR : Strong absorption at ~1200 cm⁻¹ (C=S stretch) .

Q. How is the compound’s initial biological activity screened in academic research?

- Methodological Answer :

- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay). IC₅₀ values are calculated using dose-response curves .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) with ATP/peptide substrates. Positive controls (e.g., staurosporine) validate results .

- Data interpretation : Compare activity to structurally similar compounds (e.g., morpholinyl methanethiones) to identify SAR trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Assay validation : Replicate experiments in orthogonal assays (e.g., Alamar Blue vs. MTT for cytotoxicity) to rule out assay-specific artifacts .

- Physicochemical factors : Test solubility (e.g., DMSO stock dilution in media) and stability (HPLC monitoring over 24h) to ensure compound integrity .

- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish biological variability from technical noise .

Q. What computational approaches model the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling : Employ Gaussian or CODESSA to correlate substituent effects (e.g., hydroxyl position) with activity .

- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, identifying key residues (e.g., Lys216 in kinase targets) .

Q. How is the compound’s stability under varying pH and temperature conditions analyzed?

- Methodological Answer :

-

Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation products via LC-MS .

-

Kinetic analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life.

-

Stabilizers : Co-solvents (e.g., PEG-400) or lyophilization improve stability in aqueous buffers .

Condition Half-Life (25°C) Major Degradant pH 2.0 8 hours Des-thiocarbonyl pH 7.4 (PBS) 48 hours Oxidized sulfoxide pH 10.0 2 hours Hydrolyzed amide

Q. What crystallographic strategies are used to determine its 3D structure?

- Methodological Answer :

- Single-crystal growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .

- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets. SHELXL refines anisotropic displacement parameters .

- Validation : Check for twinning (PLATON) and residual electron density (Rint < 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.